3-(aminomethyl)-4-(trifluoromethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGRSRNOLDUOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies
Reactions Involving the Aminomethyl Group
The primary amine of the aminomethyl group serves as a key site for nucleophilic reactions and derivatization.
Amine Nucleophilicity and Electrophilic Attack
The aminomethyl group (-CH₂NH₂) on the phenol (B47542) ring behaves as a typical primary benzylamine. The nitrogen atom possesses a lone pair of electrons, making it a nucleophile and a base. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The trifluoromethyl (-CF₃) group at the para position is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring and, through an inductive effect, can reduce the basicity and nucleophilicity of the aminomethyl group compared to an unsubstituted benzylamine. quora.comkoreascience.kr Conversely, the hydroxyl (-OH) group at the meta position is an electron-donating group, which can partially counteract this effect. Nucleophilic addition reactions of benzylamines to activated olefins are well-documented, proceeding in a single step to form neutral products. koreascience.kr
Formation of Amides, Ureas, and Carbamates
The primary amine of 3-(aminomethyl)-4-(trifluoromethyl)phenol readily undergoes acylation, and related reactions to form a variety of stable derivatives. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties. rsc.orgresearchgate.net
Amides: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-benzyl amides. This is a common strategy for producing derivatives of amino-containing compounds. organic-chemistry.orgnih.gov
Ureas: Treatment with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of urea (B33335) derivatives. This transformation is significant for creating compounds with hydrogen-bonding capabilities. nih.govgoogle.com
Carbamates: Reaction with chloroformates or other carbamoylating agents produces carbamates. This derivatization is often used to create prodrugs or modulate biological activity. researchgate.net
Below is a table summarizing these derivatization reactions.
| Derivative Type | Reagent Class | General Product Structure |
| Amide | Acyl Halide (R-COCl) | |
| Urea | Isocyanate (R-NCO) | |
| Carbamate | Chloroformate (R-O-COCl) |
Condensation Reactions with Carbonyl Compounds
As a primary amine, the aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The resulting imine can be subsequently reduced, for instance with sodium borohydride, to yield a stable secondary amine. This two-step process, known as reductive amination, is a versatile method for N-alkylation. umich.edu Selective N-alkylation of aminophenols can be achieved by first reacting the amine with an aldehyde, followed by reduction. umich.edu
Quaternization and Salt Formationnih.gov
The nitrogen atom of the aminomethyl group can be alkylated by reaction with alkyl halides to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. The formation of these salts significantly increases the water solubility of the compound. Furthermore, being a basic amine, the aminomethyl group readily reacts with acids to form ammonium salts. This is a standard procedure for improving the handling and formulation of amine-containing compounds.
Photodeamination Reactions of Aminomethylphenolswikipedia.org
Aminomethylphenols can undergo photodeamination reactions, a process that is particularly efficient for their corresponding ammonium salts. scispace.com This photochemical reaction can lead to the generation of reactive intermediates known as quinone methides. scispace.com The process is often dependent on the pH and the prototropic form of the molecule in aqueous solutions. scispace.com Excitation to the singlet excited state can make the cresol (B1669610) moiety more acidic, potentially leading to an excited-state intramolecular proton transfer (ESIPT) in aprotic solvents, which then facilitates the deamination. scispace.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for chemical modification, exhibiting reactivity distinct from that of aliphatic alcohols. libretexts.org Its properties are influenced by the aromatic ring and its substituents.
The hydroxyl group is strongly activating and directs electrophiles to the ortho and para positions. wikipedia.orglibretexts.org In this compound, the positions ortho (2 and 4) and para (6) to the hydroxyl group are sites for potential electrophilic aromatic substitution. However, the position para to the -OH is already substituted with a trifluoromethyl group. The trifluoromethyl group is a deactivating, meta-directing group. epo.org Therefore, electrophilic attack is most likely to occur at the position ortho to the hydroxyl group and meta to the other substituents.
Key reactions involving the phenolic hydroxyl group include:
O-Alkylation: The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This highly nucleophilic phenoxide can then react with alkyl halides (Williamson ether synthesis) to form ethers. nih.govresearchgate.net This is a common method for protecting the hydroxyl group or for synthesizing ether derivatives. epo.orggoogle.comgoogle.com
O-Acylation: In the presence of a base, the hydroxyl group can be acylated by acyl chlorides or acid anhydrides to form phenyl esters. This reaction is often used to protect the phenol or to create derivatives with altered properties. libretexts.org
The table below provides examples of derivatization reactions at the phenolic hydroxyl group.
| Reaction Type | Reagent(s) | Product Type |
| O-Alkylation | Alkyl Halide (R-X), Base | Phenyl Ether |
| O-Acylation | Acyl Halide (R-COCl), Base | Phenyl Ester |
Etherification and Esterification Reactions
The phenolic hydroxyl group is a primary site for derivatization through etherification and esterification.
Etherification: This reaction typically involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an alkyl halide (e.g., Williamson ether synthesis). The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the phenol, facilitating its deprotonation. A patent describing the preparation of trifluoromethylphenyl benzyl (B1604629) ethers details a process where a trifluoromethylhalobenzene is reacted with sodium benzylate to form the corresponding ether, which can then be hydrogenolyzed to the trifluoromethylphenol. epo.org This suggests that the reverse reaction, forming an ether from the phenol, is a standard and viable transformation.
Esterification: Phenols can be converted to esters by reaction with acyl chlorides or acid anhydrides, often in the presence of a base. A common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. pearson.com For aminophenols, the reaction conditions must be controlled to favor O-acylation over N-acylation. For instance, the esterification of p-aminobenzoic acid with ethanol (B145695) is a known procedure to produce benzocaine. libretexts.org Similarly, this compound would be expected to undergo esterification at the hydroxyl group. The aminomethyl group could also be acylated, and selectivity would depend on the specific reagents and conditions employed. google.comchemistrysteps.com
| Reaction Type | Reactant | Expected Major Product |
|---|---|---|
| Etherification (Williamson) | Alkyl Halide (R-X) | 3-(aminomethyl)-4-(trifluoromethyl)phenyl alkyl ether |
| Esterification | Acyl Chloride (R-COCl) | 3-(aminomethyl)-4-(trifluoromethyl)phenyl ester |
Oxidative Transformations and Quinone Methide Formation
The arrangement of a hydroxyl group and an aminomethyl group ortho to each other on the phenol ring presents a structure susceptible to oxidative transformations. While direct studies on this compound are not prevalent, the reactivity of analogous compounds, particularly other trifluoromethyl-substituted phenols, provides significant insight.
Research has shown that 4-trifluoromethylphenol can spontaneously hydrolyze in aqueous solutions at physiological pH to generate a highly reactive quinone methide intermediate. nih.gov This intermediate is a potent electrophile capable of alkylating nucleophiles such as proteins. nih.gov The formation of quinone methides from phenols with electron-withdrawing groups at the benzylic position can also be induced by photolysis. nih.gov The process is driven by the cleavage of a C-F bond from the trifluoromethyl group, facilitated by the deprotonated phenolate, leading to a dearomatized quinone difluoromethide. rsc.org These intermediates are Michael acceptors and react rapidly with various nucleophiles. nih.govresearchgate.net The presence of the aminomethyl group in this compound could potentially influence this process, possibly leading to intramolecular reactions or the formation of related quinone-imine structures under specific oxidative conditions.
Chelation and Coordination Chemistry with Metal Ions
The molecule this compound possesses two key donor atoms, the phenolic oxygen and the amino nitrogen, positioned to act as a bidentate ligand for metal ions. This arrangement is analogous to that in 2-aminophenol (B121084), which is known to form stable complexes with a variety of metal ions. researchgate.net The formation of a five-membered chelate ring incorporating the metal ion is a thermodynamically favorable process. beloit.edu
The coordination of aminophenol-based ligands to metal centers can result in redox-active complexes where the ligand itself can participate in electron transfer processes. derpharmachemica.com The specific coordination properties would be influenced by factors such as the pH of the solution (which affects the protonation state of the phenol and amino groups) and the nature of the metal ion. The reaction between metal ions and such chelating agents is typically rapid. beloit.edu The trifluoromethyl group, being strongly electron-withdrawing, would modulate the electron density on the aromatic ring and the donor atoms, thereby influencing the stability and electronic properties of the resulting metal complexes.
| Property | Description |
|---|---|
| Coordination Sites | Phenolic Oxygen (O), Amino Nitrogen (N) |
| Ligand Type | Bidentate (N,O-donor) |
| Expected Chelate Ring Size | 5-membered ring |
| Influencing Factors | pH, nature of metal ion, solvent |
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is a key feature of the molecule, imparting significant electronic effects and generally exhibiting high stability.
Stability and Inertness in Organic Reactions
The C-F bond is one of the strongest single bonds in organic chemistry, which accounts for the high metabolic and chemical stability of the trifluoromethyl group. mdpi.com This group is generally inert to many common organic reaction conditions. mdpi.com Its strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic attack and lowers the basicity of nearby functional groups. wikipedia.orgyoutube.com Due to its steric and electronic properties, the CF₃ group is often used as a bioisostere for chlorine or methyl groups in medicinal chemistry. wikipedia.org It is resistant to both chemical and thermal degradation. mdpi.com
Potential for Further Fluorination or Defluorination
While the trifluoromethyl group is generally stable, reactions involving its transformation are known, though they often require harsh conditions or specific reagents.
Further Fluorination: Adding more fluorine atoms to an already perfluorinated methyl group is not a typical transformation in standard organic synthesis.
Defluorination: Spontaneous defluorination of trifluoromethylphenols can occur in aqueous solutions, particularly when the CF₃ group is positioned ortho or para to the hydroxyl group. rsc.org The process is initiated by the deprotonation of the phenol to a phenolate, whose negative charge delocalizes and drives the elimination of a fluoride (B91410) ion to form a quinone difluoromethide intermediate. rsc.org This reactive intermediate can then undergo further hydrolysis to ultimately form a carboxylic acid. This pathway highlights that under certain conditions, particularly in aqueous basic environments, the CF₃ group is not completely inert. nih.govrsc.org
Aromatic Ring Functionalization and Electrophilic Aromatic Substitution
The substitution pattern on the aromatic ring of this compound creates a complex interplay of directing effects for electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org The outcome of such reactions depends on the combined influence of the three existing substituents.
The directing effects of the substituents are as follows:
Hydroxyl (-OH): A strongly activating, ortho, para-directing group. libretexts.org
Aminomethyl (-CH₂NH₂): An activating, ortho, para-directing group. Under acidic conditions, it can be protonated to -CH₂NH₃⁺, which becomes a deactivating, meta-directing group.
Trifluoromethyl (-CF₃): A strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect. youtube.comyoutube.com
Considering the positions of the existing groups:
The -OH group at C1 strongly directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). Position C4 is already substituted.
The -CH₂NH₂ group at C3 directs to C2 and C4 (ortho) and C6 (para). Positions C2 and C4 are substituted or sterically hindered.
The -CF₃ group at C4 directs to C2 and C6 (meta).
All three groups direct toward the C2 and C6 positions. However, the C2 position is sterically hindered by the adjacent -OH and -CH₂NH₂ groups. Therefore, the most likely position for electrophilic attack is C6, which is ortho to the powerful activating -OH group, para to the activating -CH₂NH₂ group, and meta to the deactivating -CF₃ group. The strong activation and directing effect of the hydroxyl group is expected to dominate, making the C6 position the most probable site for substitution in reactions like nitration, halogenation, or sulfonation. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com
| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Positions |
|---|---|---|---|---|
| -OH | C1 | Strongly Activating | Ortho, Para | C2, C6, (C4) |
| -CH₂NH₂ | C3 | Activating | Ortho, Para | C2, C4, (C6) |
| -CF₃ | C4 | Strongly Deactivating | Meta | C2, C6 |
| Predicted Site of Substitution | C6 |
Applications As a Building Block and Reagent in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The distinct reactivity of the aminomethyl and phenol (B47542) groups enables chemists to employ 3-(aminomethyl)-4-(trifluoromethyl)phenol as a starting material for creating sophisticated organic molecules through sequential and controlled synthetic steps.
The presence of both an amine and a phenol group makes this compound a valuable precursor for the synthesis of various heterocyclic structures, which are core components of many pharmaceutical agents. The trifluoromethyl group is often incorporated to enhance the pharmacological properties of the final molecule. For instance, building blocks containing trifluoromethylphenyl and aminomethyl moieties are utilized in the synthesis of complex pyrazole derivatives. nih.gov The general strategy involves the reaction of a trifluoromethylated precursor with another reagent to form the core heterocyclic ring, such as a pyrazole or a benzodiazepine. nih.govresearchgate.net The aminomethyl group can act as a key nucleophile or as a handle for further functionalization after the heterocyclic core has been assembled.
| Heterocyclic System | Synthetic Role of Building Block | Key Functional Groups Utilized |
| Pyrazoles | Serves as a key component for ring formation, introducing the trifluoromethylphenyl moiety. nih.gov | Amine, Trifluoromethylphenyl |
| Benzodiazepines | Acts as a precursor where the aromatic amine condenses to form the diazepine ring. researchgate.net | Amine, Aromatic Ring |
| Benzothiazepines | The aminomethyl group can be involved in cyclization reactions with sulfur-containing reagents. researchgate.net | Amine, Aromatic Ring |
This table illustrates the potential synthetic utility of the title compound or its close analogs in forming various heterocyclic cores.
While specific examples detailing the use of this compound in macrocycle synthesis are not extensively documented, its bifunctional nature makes it a theoretically ideal candidate for such applications. Macrocycles are large ring structures often prized for their unique binding capabilities. The aminomethyl and phenol groups can serve as two distinct connection points for intramolecular cyclization reactions. For example, the phenol can undergo etherification while the amine forms an amide or an amine linkage with another part of a long-chain precursor, ultimately leading to the formation of a complex macrocyclic framework.
The synthesis of complex polyaromatic frameworks often relies on powerful cross-coupling reactions. Derivatives of this compound can be prepared for use in these transformations. For example, by converting the phenolic hydroxyl group into a non-reactive protecting group and then halogenating the aromatic ring, the resulting compound can participate in reactions like the Suzuki-Miyaura cross-coupling. This reaction, which couples an organoboron compound with a halide, is a cornerstone for creating new carbon-carbon bonds between aromatic rings. mdpi.com This methodology allows for the precise assembly of large, multi-ring systems where the aminomethyl and trifluoromethyl groups are strategically placed within the final structure. mdpi.com
Role in Medicinal Chemistry Research (Focus on Synthetic Utility, Not Clinical Outcome)
In medicinal chemistry, the primary goal is to design and synthesize molecules with desired biological activities. The synthetic utility of building blocks like this compound is paramount in this endeavor.
A molecular scaffold is a core structure upon which a variety of substituents are attached to create a library of related compounds, or "new chemical entities." semanticscholar.org These libraries are then screened to discover new drug candidates. The rigid phenyl ring of this compound, decorated with three distinct functional points (amine, hydroxyl, and trifluoromethyl), serves as an excellent scaffold. For example, a collection of novel pyrazole derivatives based on a trifluoromethyl phenyl core with an aminomethyl substituent was synthesized to explore new potential antimicrobials. nih.gov By systematically modifying the aminomethyl group or the phenol, chemists can generate hundreds of unique molecules from a single core scaffold, efficiently exploring the chemical space around a promising structure. nih.govsemanticscholar.org
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization in drug discovery. nih.gov These studies involve making small, deliberate changes to a molecule's structure to understand how these changes affect its properties. The trifluoromethyl and aminomethyl groups are powerful tools in SAR studies for distinct reasons.
The trifluoromethyl (CF3) group is a bioisostere for groups like chlorine and is highly valued for its unique electronic properties and metabolic stability. mdpi.com Its high electronegativity and lipophilicity can significantly alter a molecule's binding affinity, membrane permeability, and resistance to metabolic breakdown. mdpi.combeilstein-journals.org In one SAR study, the inclusion of a (trifluoromethyl)phenyl group was shown to increase the inhibitory activity of a series of compounds compared to those with electron-donating groups. nih.gov
The aminomethyl (-CH2NH2) group provides a basic center that can participate in crucial hydrogen bonding or ionic interactions with biological targets. It also serves as a versatile synthetic handle for adding other functional groups. The length and flexibility of the aminomethyl linker can be critical for achieving optimal orientation within a target's binding site.
By synthesizing analogs with and without these groups, or by moving their positions on the aromatic scaffold, medicinal chemists can probe the specific interactions that are critical for a molecule's function, thereby guiding the design of more effective compounds. nih.gov
| Functional Group | Physicochemical Property Influenced | Rationale for Use in SAR Studies |
| Trifluoromethyl (-CF3) | Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. mdpi.combeilstein-journals.org |
| Metabolic Stability | The C-F bond is very strong, making the group resistant to metabolic oxidation. mdpi.com | |
| Electron-Withdrawing Nature | Modifies the electronics of the aromatic ring, influencing pKa and binding interactions. mdpi.com | |
| Binding Affinity | Can enhance binding through favorable interactions with the target protein. mdpi.com | |
| Aminomethyl (-CH2NH2) | Basicity (pKa) | Provides a positive charge at physiological pH for potential ionic interactions. |
| Hydrogen Bonding | The primary amine can act as both a hydrogen bond donor and acceptor. | |
| Polarity | Increases polarity, which can influence solubility. | |
| Synthetic Handle | Allows for easy modification and attachment of other chemical moieties. |
This interactive table summarizes the impact of the key functional groups of the title compound in the context of Structure-Activity Relationship (SAR) studies.
Use in Materials Science Research (e.g., Polymers, Dyes, Sensors)
The unique combination of reactive sites and the presence of the trifluoromethyl moiety suggests that this compound could be a valuable component in the design of new materials.
Functionalization of Polymeric Materials
The primary amine of the aminomethyl group and the hydroxyl group of the phenol offer two distinct points for covalent attachment to polymer backbones or surfaces. This bifunctionality allows it to act as a cross-linker or a pendant group to modify the properties of existing polymers.
Surface Modification: It could be used to functionalize polymer surfaces, introducing both hydrophilicity (from the phenol and amine groups) and hydrophobicity (from the trifluoromethyl group). The trifluoromethyl group is known for increasing the lipophilicity and metabolic stability of molecules.
Monomer Synthesis: The compound could serve as a monomer in the synthesis of specialty polymers like polyamides, polyimides, or epoxy resins. The incorporation of the trifluoromethyl group can enhance thermal stability, chemical resistance, and alter the optical properties of the resulting polymer.
Interactive Table: Potential Polymer Systems
| Polymer Type | Functional Group Utilized | Potential Property Enhancement |
| Polyamides | Aminomethyl | Increased thermal stability, altered solubility |
| Polycarbonates | Phenolic hydroxyl | Enhanced refractive index, improved gas permeability |
| Epoxy Resins | Both amine and hydroxyl | Cross-linking agent, improved chemical resistance |
Development of Fluorescent Probes and Labels
Phenolic compounds are foundational structures for many fluorescent dyes. The electron-donating nature of the phenol and amino groups, combined with the strong electron-withdrawing properties of the trifluoromethyl group, could lead to interesting photophysical properties.
While specific studies on this compound as a fluorescent probe are not available, related imino-phenols have been investigated as "switch-on" fluorescent sensors. The amine group in the target compound provides a convenient handle for attaching it to biomolecules or other targets of interest, making it a plausible candidate for designing new fluorescent labels for imaging and sensing applications. The trifluoromethyl group can also enhance the photostability and quantum yield of a fluorophore.
Catalytic Applications or Ligand Design
The structure of this compound is well-suited for applications in catalysis, particularly as a ligand for metal complexes.
As a Ligand in Metal-Catalyzed Reactions
The aminomethyl and phenolic hydroxyl groups can act as a bidentate chelate, binding to a metal center to form a stable complex. Such ligands are crucial in homogeneous catalysis.
Chelating Ligand: The formation of a six-membered ring upon chelation with a metal ion through the nitrogen of the amine and the oxygen of the deprotonated phenol would create a stable pincer-type or related ligand scaffold.
Electronic Tuning: The trifluoromethyl group exerts a strong electron-withdrawing effect, which can significantly modulate the electron density at the metal center. This electronic tuning is a key strategy for optimizing the reactivity and selectivity of a catalyst in reactions such as cross-coupling, hydrogenation, or oxidation. The properties of trifluoromethyl groups are widely utilized in medicinal chemistry and drug design to alter molecular frameworks.
Interactive Table: Potential Metal Complexes and Applications
| Metal Center | Potential Catalytic Application | Role of Trifluoromethyl Group |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Modulates electron density, enhances catalyst stability |
| Ruthenium (Ru) | Hydrogenation, metathesis | Influences selectivity and turnover frequency |
| Copper (Cu) | Atom transfer radical polymerization (ATRP) | Fine-tunes redox potential of the catalyst |
Organocatalytic Roles
While less common, the compound possesses functionalities that could be explored in organocatalysis. The combination of a Brønsted acid (phenol) and a Lewis base (amine) within the same molecule could enable it to act as a bifunctional organocatalyst for certain transformations, such as aldol or Mannich reactions. However, there is currently no specific research documenting this compound in this role.
Computational and Theoretical Investigations
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.
Molecules are not static; their functional groups can rotate around single bonds. The energy required to perform these rotations is known as the rotational barrier. mdpi.com Identifying the lowest-energy arrangements, or preferred conformations, is key to understanding a molecule's behavior.
For 3-(aminomethyl)-4-(trifluoromethyl)phenol, the most significant conformational feature arises from the ortho-positioning of the hydroxyl and aminomethyl groups. This arrangement allows for the formation of a stable six-membered ring via an intramolecular hydrogen bond (O-H···N). Computational studies on the analogous 2-aminophenol (B121084) molecule have shown that the conformer allowing this hydrogen bond (cis) is significantly more stable than the conformer where the groups are oriented away from each other (trans). nih.gov The energy stabilization afforded by this hydrogen bond effectively locks the molecule into a preferred planar conformation.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| cis | Intramolecular O-H···N hydrogen bond | 0.00 (Most Stable) |
| trans | No intramolecular hydrogen bond | +1.70 |
Intermolecular forces dictate how molecules interact with each other, influencing physical properties like melting point and solubility. The primary intermolecular force for this compound is hydrogen bonding. The molecule possesses strong hydrogen bond donors (the phenolic -OH and the amino -NH2 groups) and acceptors (the oxygen and nitrogen atoms).
Computational techniques such as molecular dynamics (MD) simulations and DFT can be used to model these interactions. nih.gov MD can simulate the behavior of many molecules over time, providing insight into the dynamics of hydrogen bond formation and breaking in solution, while DFT is used to calculate the precise energies and geometries of these intermolecular bonds. semanticscholar.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in elucidating reaction mechanisms. rsc.orgresearchgate.netrsc.org For a molecule like this compound, these methods can be applied to understand its synthesis, degradation, and potential biological interactions by mapping out the energetic landscape of a given reaction.
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. oregonstate.edu Computational methods are employed to locate and characterize the geometry and energy of transition states, which are fleeting and often impossible to observe experimentally. oregonstate.edu For reactions involving this compound, such as the functionalization of the aminomethyl group or reactions at the phenolic hydroxyl group, transition state analysis can reveal the key bond-breaking and bond-forming events. researchgate.netnih.gov The vibrational frequencies of the transition state structure are calculated to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.1 |
Note: This table is illustrative and based on typical values for organic reactions. Specific values for this compound would require dedicated computational studies.
Solvation Effects and Environmental Impact on Reactivity
The solvent in which a reaction takes place can have a profound effect on its rate and mechanism. Computational models can account for these effects using various solvation models. mdpi.com The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used to simulate the bulk solvent environment. researchgate.netacs.org For more specific solvent-solute interactions, such as hydrogen bonding between the phenolic proton or the amino group of this compound and water molecules, explicit solvent molecules can be included in the calculation. mdpi.comuit.no
The environmental fate and impact of fluorinated aromatic compounds are of significant interest. nih.govdioxin20xx.orgnih.gov Computational studies on trifluoromethylphenols have investigated their degradation pathways, such as spontaneous aqueous defluorination. rsc.orgrsc.org These studies can predict the persistence of this compound in the environment and identify potential degradation products. acs.org The reactivity of the trifluoromethyl group, which is generally very stable, can be assessed under various environmental conditions. rsc.orgmdpi.com
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Research Design
Computational chemistry is a valuable tool for predicting the spectroscopic properties of novel compounds, which can aid in their identification and characterization. nih.govlongdom.org
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. researchgate.netnih.govacs.org By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted with reasonable accuracy, often with the help of scaling factors. nih.govacs.org For this compound, predicting the ¹⁹F NMR chemical shift of the trifluoromethyl group would be particularly useful for experimental characterization. researchgate.netnih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks in an infrared (IR) spectrum. longdom.orgresearchgate.net These calculations can help in assigning the vibrational modes of the functional groups in this compound, such as the O-H stretch of the phenol (B47542), the N-H bends of the amine, and the C-F stretches of the trifluoromethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption in the ultraviolet-visible (UV-Vis) spectrum. nih.govresearchgate.netresearchgate.net This allows for the prediction of the λmax values and can provide insight into the electronic structure of this compound. The effect of substituents and solvent on the electronic spectra can also be computationally investigated. rsc.orgscilit.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Technique | Predicted Value | Notes |
| ¹⁹F NMR | ~ -60 ppm | Relative to a standard, influenced by electronic environment. researchgate.net |
| IR (O-H stretch) | ~ 3300-3500 cm⁻¹ | Broad peak, indicative of hydrogen bonding. |
| IR (C-F stretch) | ~ 1100-1300 cm⁻¹ | Strong, characteristic absorptions. |
| UV-Vis (λmax) | ~ 270-290 nm | Typical for substituted phenols. nih.gov |
Note: These are approximate values based on data for similar compounds. Accurate predictions require specific calculations for this compound.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "3-(aminomethyl)-4-(trifluoromethyl)phenol". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
For a comprehensive analysis of "this compound", a suite of NMR experiments would be employed.
| Proton (¹H) NMR | Carbon-¹³C NMR | Fluorine-¹⁹F NMR |
| Provides information on the chemical environment and connectivity of hydrogen atoms. Expected signals would include those for the aminomethyl protons, and the aromatic protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and aminomethyl groups. | Reveals the number and types of carbon atoms. The spectrum would show distinct signals for the aminomethyl carbon, the trifluoromethyl carbon (as a quartet due to coupling with fluorine), and the aromatic carbons. | Specifically probes the fluorine atoms of the trifluoromethyl group, typically showing a singlet in the absence of other fluorine atoms, with a chemical shift characteristic of the CF₃ group attached to an aromatic ring. |
Expected ¹H NMR Spectral Data (Illustrative)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Ar-H (adjacent to CH₂NH₂) | ~6.8-7.0 | Doublet | |
| Ar-H (adjacent to OH) | ~7.2-7.4 | Doublet | |
| Ar-H (between CF₃ and OH) | ~7.5-7.7 | Singlet | |
| -CH₂- | ~3.8-4.0 | Singlet | Chemical shift influenced by the adjacent amino group and aromatic ring. |
| -NH₂ | Variable (broad) | Singlet | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| -OH | Variable (broad) | Singlet | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
To unambiguously assign the proton and carbon signals and to elucidate the precise connectivity of the molecule, multi-dimensional NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the aminomethyl protons to their carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for establishing the substitution pattern on the aromatic ring. For instance, correlations would be expected between the aminomethyl protons and the adjacent aromatic carbons, as well as the carbon bearing the trifluoromethyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons that are in close proximity, which helps in determining the three-dimensional structure and conformation of the molecule. For "this compound", NOESY could show correlations between the aminomethyl protons and the adjacent aromatic proton.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.govhuji.ac.il The trifluoromethyl group in "this compound" would give rise to a sharp singlet in the ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause splitting. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. nih.gov For trifluoromethyl groups attached to a benzene (B151609) ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edu This analysis provides a clear confirmation of the presence and electronic environment of the trifluoromethyl substituent.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" (C₈H₈F₃NO) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Expected HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 192.0631 |
| [M+Na]⁺ | 214.0450 |
| [M-H]⁻ | 190.0485 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. The fragmentation of "this compound" would likely proceed through characteristic pathways for phenols and benzylamines.
Plausible Fragmentation Pathways:
Loss of NH₃: A common fragmentation for primary amines.
Loss of CH₂NH₂: Cleavage of the bond between the aminomethyl group and the aromatic ring.
Loss of CO: A characteristic fragmentation of phenols. libretexts.org
Loss of CF₃: Cleavage of the carbon-carbon bond holding the trifluoromethyl group.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in "this compound".
Characteristic Vibrational Modes:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) | Vibrational Mode |
| O-H (Phenol) | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |
| N-H (Amine) | 3300-3500 (medium, two bands) | 3300-3500 (weak) | Stretching |
| C-H (Aromatic) | 3000-3100 (medium) | 3000-3100 (strong) | Stretching |
| C-H (Aliphatic) | 2850-2960 (medium) | 2850-2960 (strong) | Stretching |
| C=C (Aromatic) | 1450-1600 (medium to strong) | 1450-1600 (strong) | Stretching |
| C-F (CF₃) | 1100-1350 (strong, multiple bands) | 1100-1350 (medium) | Stretching |
| C-O (Phenol) | 1200-1260 (strong) | 1200-1260 (medium) | Stretching |
| C-N (Amine) | 1020-1250 (medium) | 1020-1250 (weak) | Stretching |
The IR spectrum would be dominated by a broad O-H stretching band due to hydrogen bonding, and strong C-F stretching absorptions from the trifluoromethyl group. researchgate.netnist.gov The N-H stretching of the primary amine would likely appear as two distinct peaks. Raman spectroscopy, on the other hand, would likely show strong signals for the aromatic C=C stretching and C-H stretching modes. Together, these two techniques provide a comprehensive fingerprint of the functional groups present in the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's physical and chemical properties. However, a search of crystallographic databases and the broader scientific literature did not yield any specific studies that have successfully crystallized and performed X-ray diffraction analysis on this compound. Consequently, data regarding its crystal system, space group, and unit cell dimensions are not available at this time.
Chromatographic Methods for Purity Assessment and Isolation in Synthesis
Chromatographic techniques are indispensable tools in synthetic chemistry for both the isolation of target compounds and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the analysis of non-volatile or thermally labile compounds. In the context of synthesizing this compound, HPLC would be the method of choice for monitoring reaction progress, identifying impurities, and quantifying the purity of the final product. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the aromatic phenol (B47542) chromophore absorbs.
While specific HPLC methods for this exact compound are not detailed in the literature, a hypothetical data table for a purity assessment is presented below.
Hypothetical HPLC Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 7.8 min |
| Purity (by area %) | >98% |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, derivatization would likely be necessary to increase its volatility and thermal stability. The primary amine and hydroxyl groups are polar and can lead to poor peak shape and decomposition at the high temperatures used in GC. Derivatization agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be used to convert these functional groups into their less polar trimethylsilyl (B98337) ethers and amines.
Detailed experimental conditions for the GC analysis of this specific compound are not available in published research.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a product. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would serve as the mobile phase. The spots could be visualized under UV light or by staining with an appropriate reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot. The retention factor (Rf) value would be characteristic of the compound in that specific solvent system.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of trifluoromethylated and aminomethylated phenols exist, future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 3-(aminomethyl)-4-(trifluoromethyl)phenol. google.comepo.org Current multistep syntheses often involve harsh reagents and generate significant waste.
Future synthetic explorations could include:
Late-Stage Functionalization: Developing methods for the direct and selective introduction of the aminomethyl group onto a pre-existing 4-(trifluoromethyl)phenol scaffold. This could involve catalytic C-H activation strategies, which would be more atom-economical than traditional multi-step approaches.
Flow Chemistry: Implementing continuous flow processes for the key synthetic steps. Flow chemistry offers improved safety, better control over reaction parameters (temperature, pressure), and easier scalability compared to batch processing. This would be particularly advantageous for handling potentially hazardous intermediates or exothermic reactions.
Biocatalysis: Investigating enzymatic routes for the synthesis. Enzymes could offer high selectivity and operate under mild, environmentally friendly conditions, potentially reducing the need for protecting groups and minimizing byproduct formation.
Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis for C-H functionalization or for the formation of the key C-C or C-N bonds under mild conditions.
A comparison of potential synthetic approaches is summarized in the table below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Late-Stage C-H Aminomethylation | High atom economy, reduced step count. | Achieving high regioselectivity on the electron-rich phenol (B47542) ring. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |
| Enzymatic Synthesis (Biocatalysis) | High selectivity, green reaction conditions. | Enzyme discovery, stability, and substrate scope. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Catalyst cost, substrate compatibility, and scaling up. |
Design of Advanced Derivatives for Specific Research Applications
The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com The aminomethyl and phenol moieties also represent key pharmacophores. The core structure of this compound is therefore an excellent starting point for creating advanced derivatives for various research applications, particularly in drug discovery and materials science.
Future design strategies could focus on:
Medicinal Chemistry Scaffolds: The primary amine can be readily derivatized to form amides, sulfonamides, or substituted amines. These derivatives can be screened for a wide range of biological activities. For instance, similar aminomethyl-phenoxy structures have been investigated as potential antimalarial agents. mdpi.com The phenol group can be converted into ethers, which are present in numerous pharmaceuticals.
Pro-drugs and Bioisosteres: The compound can be modified to create pro-drugs that release the active molecule under specific physiological conditions. The trifluoromethyl group itself is often used as a bioisostere for other chemical groups to fine-tune a molecule's properties. mdpi.com
Polymer Science: The bifunctional nature of the molecule (phenol and amine) allows it to be used as a monomer for the synthesis of novel polymers, such as polyamides or polyethers, with unique properties conferred by the trifluoromethyl group, like thermal stability and chemical resistance.
| Derivative Class | Potential Application | Rationale |
| N-Acyl Derivatives | Drug Discovery (e.g., enzyme inhibitors) | Amide bond formation allows for systematic exploration of structure-activity relationships. |
| O-Alkyl/Aryl Ethers | Drug Discovery (e.g., GPCR ligands) | Modifies hydrogen-bonding capacity and lipophilicity. |
| Schiff Bases | Coordination Chemistry, Catalysis | Formation of imines from the primary amine for creating novel ligands. |
| Polymer Monomers | Advanced Materials | Bifunctionality allows incorporation into polymer backbones for high-performance materials. |
Further Computational Studies on Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of molecules. mdpi.com While general studies on trifluoromethylphenols exist, detailed computational analysis specifically on this compound is lacking. chemrxiv.orgresearchgate.net
Future computational work should investigate:
Electronic Properties and Reactivity Descriptors: Calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. This would guide the design of synthetic reactions and help explain the molecule's reactivity. researchgate.net
Conformational Analysis: Studying the rotational barriers and preferred conformations of the aminomethyl and trifluoromethyl groups to understand how the molecule's shape influences its interactions with other molecules, such as biological receptors.
Acidity and Basicity: Predicting the pKa of the phenolic proton and the pKb of the amino group. Understanding how the trifluoromethyl and aminomethyl groups mutually influence these properties is crucial for predicting its behavior in different chemical and biological environments.
Docking and Molecular Dynamics: Simulating the interaction of the compound and its derivatives with the active sites of specific enzymes or receptors to predict binding affinities and modes of action, thereby accelerating the drug discovery process.
Development of Analytical Probes Incorporating the Compound
The unique combination of functional groups in this compound makes it an attractive scaffold for the development of chemical sensors and analytical probes. mdpi.com
Potential research directions include:
Fluorescent Probes: The phenol moiety can be part of a fluorophore system. The amino group can be functionalized with a receptor specific for a target analyte (e.g., a metal ion, anion, or biomolecule). Binding of the analyte to the receptor could induce a change in the fluorescence signal (e.g., intensity, wavelength) of the phenol-containing fluorophore.
¹⁹F NMR Probes: The trifluoromethyl group provides a clean and sensitive signal in ¹⁹F NMR spectroscopy, a technique with a very low background in biological systems. By attaching a recognition unit to the aminomethyl group, the chemical environment of the -CF3 group could change upon analyte binding, leading to a shift in the ¹⁹F NMR signal. This could be used to detect and quantify specific analytes in complex mixtures, including biological samples.
Electrochemical Sensors: The phenol group is electrochemically active and can be oxidized. This property can be harnessed by immobilizing the compound or its derivatives on an electrode surface. The binding of a target analyte to the aminomethyl group could alter the oxidation potential of the phenol, providing a measurable electrochemical signal. Polyaniline derivatives, for example, have been used in chemical sensors. researchgate.netmdpi.com
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form complex products, offering high efficiency and atom economy. nih.govfrontiersin.org The structure of this compound, containing both a primary amine and a nucleophilic aromatic ring, makes it an ideal building block for various MCRs.
Future research should explore its use in:
Ugi and Passerini Reactions: While the phenol group is not a classical component, the primary amine can participate in isocyanide-based MCRs like the Ugi reaction. This would allow for the rapid synthesis of diverse libraries of peptide-like molecules incorporating the trifluoromethylphenol scaffold. nih.gov
Mannich-type Reactions: The phenol can act as the nucleophilic component in a three-component Mannich reaction with an aldehyde and another amine, leading to the formation of more complex aminomethylated phenol derivatives.
Hantzsch Dihydropyridine Synthesis: The primary amine could potentially be used in variations of the Hantzsch synthesis to create novel dihydropyridine structures, which are prevalent in many biologically active compounds. nih.gov
Combinatorial Chemistry: By employing this compound as a key building block in MCR-based combinatorial libraries, researchers can rapidly generate a large number of structurally diverse molecules for high-throughput screening in drug discovery and materials science. mdpi.com The use of MCRs is an efficient strategy to explore chemical space and identify new leads. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(aminomethyl)-4-(trifluoromethyl)phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging precursors like 4-(trifluoromethyl)phenol derivatives. For example, substituting a halogen at the 4-position with an aminomethyl group using reagents like ammonia or methylamine under basic conditions (e.g., NaH in DMF) . Reaction temperature (40–80°C) and solvent polarity significantly impact regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and hydrogen bonding via NH/OH proton shifts. FT-IR can validate functional groups (e.g., -NH₂ at ~3350 cm⁻¹, phenolic -OH at ~3200 cm⁻¹). X-ray crystallography may resolve steric effects from the trifluoromethyl group, while computational methods (DFT) predict electronic distributions and reactivity .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from variable protonation states of the aminomethyl group. Standardize assay pH (7.4 ± 0.2) and use isothermal titration calorimetry (ITC) to quantify binding constants. Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) .
Q. How does the trifluoromethyl group influence the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer : The electron-withdrawing CF₃ group enhances resistance to oxidation but increases susceptibility to hydrolysis at the aminomethyl moiety. Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals degradation pathways. Stabilization via buffered formulations (pH 6–7) or co-solvents (e.g., PEG-400) is advised .
Q. What computational models predict the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-rich regions (e.g., para to -NH₂). Molecular dynamics simulations assess steric hindrance from CF₃, guiding predictions for nitration or halogenation sites .
Q. How can researchers optimize regioselective functionalization of the phenolic ring for targeted drug design?
- Methodological Answer : Protect the aminomethyl group with Boc (tert-butyloxycarbonyl) to direct electrophiles to the meta position relative to CF₃. Use catalysts like Cu(I) for Ullmann couplings or Pd for Suzuki-Miyaura reactions. Monitor selectivity via LC-MS .
Q. What evidence supports the role of this compound in pesticidal activity, and how is this evaluated?
- Methodological Answer : Patent data indicate derivatives act as acetylcholinesterase inhibitors in pests. Evaluate efficacy via in vivo insecticidal assays (e.g., LD₅₀ in Drosophila), paired with molecular docking to confirm binding to enzyme active sites .
Q. How do solvent effects modulate the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of -NH₂, while nonpolar solvents (toluene) favor Friedel-Crafts alkylation. Solvent screening via Design of Experiments (DoE) optimizes reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
